Fmoc-Dap(Mtt)-OMe
Description
Contextualization within Protected Amino Acid Building Blocks for Peptide Synthesis
In the field of peptide synthesis, the use of protecting groups is fundamental. springernature.com To construct a peptide with a specific sequence, the reactive functional groups of each amino acid—the α-amino group, the C-terminal carboxylic acid, and any side-chain functionalities—must be temporarily masked to prevent unwanted side reactions and uncontrolled polymerization. springernature.com Fmoc-Dap(Mtt)-OMe is a quintessential example of such a protected building block, designed primarily for use in Solid-Phase Peptide Synthesis (SPPS). creative-peptides.comnbinno.com SPPS is a cornerstone technique in peptide chemistry that allows for the efficient, stepwise assembly of amino acids into a peptide chain anchored to a solid support. creative-peptides.compublish.csiro.au Derivatives like this compound are crucial for introducing non-standard residues that can confer unique structural or functional properties to the final peptide. chemimpex.comiris-biotech.de
Significance of Diaminopropionic Acid (Dap) as a Non-Proteinogenic Amino Acid in Molecular Design
2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Its defining feature is the presence of a primary amino group on its side chain (the β-amino group), in addition to the α-amino group common to all amino acids. mdpi.com This additional functionality makes Dap a powerful tool in molecular design. mdpi.com The side-chain amine serves as a versatile chemical handle for a variety of modifications, including:
Branched Peptides : Synthesizing a second peptide chain off the side chain of the Dap residue. rsc.org
Cyclization : Forming lactam bridges by linking the Dap side chain to a carboxylic acid group elsewhere in the peptide, creating structurally constrained cyclic peptides.
Conjugation : Attaching other molecules such as fluorescent labels, chelating agents for diagnostic imaging, or drug payloads. mdpi.com
Furthermore, the pKa of the β-amino group in Dap can be influenced by the local peptide environment, making it sensitive to pH changes. nih.govkcl.ac.uk This property is exploited in the design of "smart" peptides and drug delivery systems that respond to the acidic environment of endosomes or tumor tissues. nih.gov Dap is also a structural motif found in a number of naturally occurring bioactive peptides and antibiotics. mdpi.com
Fundamental Principles of Orthogonal Protecting Group Strategies in Chemical Synthesis
An orthogonal protecting group strategy is a cornerstone of modern chemical synthesis, particularly for complex molecules like peptides. nih.gov This strategy involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under a specific set of chemical conditions without affecting the others. total-synthesis.comnbinno.com This allows for the selective deprotection and modification of specific functional groups at different stages of a synthesis. nbinno.comnih.gov this compound is a perfect illustration of this principle, combining three mutually orthogonal protecting groups: the base-labile Fmoc group, the highly acid-labile Mtt group, and the saponifiable OMe group.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino function in SPPS. nbinno.compublish.csiro.au Its popularity stems from its key chemical properties:
Base Lability : The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comwikipedia.org
Acid Stability : It is completely stable to the acidic conditions often used to remove other types of protecting groups, such as Boc or Mtt. total-synthesis.comwikipedia.org
UV-Active Byproduct : Upon cleavage, the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This allows for the quantitative, real-time monitoring of the deprotection step during automated peptide synthesis. wikipedia.org
This combination of properties makes the Fmoc group ideal for the temporary protection of the N-terminus during the iterative cycles of peptide chain elongation in SPPS. wikipedia.org
The 4-methyltrityl (Mtt) group is an acid-labile protecting group used to protect amine, thiol, or hydroxyl functions, particularly on amino acid side chains. nih.govpeptide.com It is a derivative of the trityl (Trt) group and is designed for enhanced acid sensitivity. nih.govsemanticscholar.org The key features of the Mtt group are:
High Acid Lability : The Mtt group is exceptionally sensitive to acid and can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nbinno.comsigmaaldrich.comresearchgate.net
Orthogonality : Its high acid sensitivity makes it orthogonal to the base-labile Fmoc group. nbinno.com Crucially, it is also orthogonal to other more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), which require much stronger concentrations of TFA (typically >50-95%) for their removal. nbinno.comnih.gov
This "hyper-sensitive" nature allows for the selective deprotection of the Dap side chain while the peptide remains anchored to the resin and other acid-labile groups on the peptide remain intact. This is essential for on-resin side-chain modification or cyclization. researchgate.net
The methyl ester (OMe) serves as a protecting group for the C-terminal carboxylic acid of the amino acid. nih.govnih.gov Its primary function is to prevent the negatively charged carboxylate from participating in undesirable side reactions during synthesis. nih.gov Deprotection of a methyl ester is typically achieved through saponification, a hydrolysis reaction carried out under basic conditions (e.g., using sodium hydroxide (B78521) in methanol (B129727)/water). In the context of a molecule like this compound, this presents a strategic consideration. The basic conditions required for saponification are not orthogonal to the base-labile Fmoc group. nih.gov Therefore, the OMe group is typically used when the protected amino acid is intended for solution-phase synthesis or when the synthetic strategy involves its removal at a stage where Fmoc protection is no longer present or relevant. Alternative methods using different reagents have been developed to achieve more selective hydrolysis under milder conditions. nih.govnih.gov
Data Tables
Table 1: Properties of Protecting Groups in this compound
| Protecting Group | Protected Function | Lability | Typical Cleavage Reagents | Orthogonal To |
|---|---|---|---|---|
| Fmoc | α-Amino (Nα) | Base-labile | 20% Piperidine in DMF wikipedia.org | Mtt, OMe (under non-basic conditions) |
| Mtt | β-Amino (Nβ) | Highly Acid-labile | 1% TFA in DCM sigmaaldrich.comresearchgate.net | Fmoc, other less acid-labile groups (Boc, tBu) |
| OMe | Carboxylic Acid (C-terminus) | Base-labile (Saponification) | NaOH in MeOH/H₂O | Mtt |
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonym | Nα-Fmoc-Nβ-4-methyltrityl-L-2,3-diaminopropionic acid methyl ester |
| CAS Number | 654670-89-0 iris-biotech.dechempep.comp3bio.com |
| Molecular Formula | C₃₈H₃₄N₂O₄ iris-biotech.dechempep.com |
| Molecular Weight | 582.7 g/mol iris-biotech.dechempep.com |
Properties
Molecular Formula |
C₃₉H₃₆N₂O₄ |
|---|---|
Molecular Weight |
596.71 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Approaches for Fmoc Dap Mtt Ome
Retrosynthetic Analysis and Precursor Selection for Diaminopropanoic Acid Derivatives
A retrosynthetic analysis of orthogonally protected Nα,Nβ-diprotected 2,3-L-diaminopropanoic acid (L-Dap) methyl esters reveals a strategic approach to their synthesis. researchgate.net The process involves the disconnection of the protecting groups and the ester functionality, leading back to a suitable chiral precursor.
Utilization of D-Serine as a Chiral Starting Material in Stereospecific Synthesis
Commercially available and cost-effective Nα-Fmoc-O-tert-butyl-D-serine is an ideal starting material for the synthesis of protected L-Dap methyl esters. mdpi.comnih.gov The use of D-serine is crucial for establishing the correct stereochemistry of the target L-Dap derivatives. mdpi.com The synthesis maintains the chirality of the starting D-serine throughout the various steps. nih.govresearchgate.net
A synthetic strategy has been developed that utilizes masked 2,3-diaminopropanols, which are prepared through the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov This approach allows for the creation of orthogonally protected L-Dap methyl esters where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is paired with either the acid-labile tert-butyloxycarbonyl (Boc) group or the p-toluenesulfonyl (Ts) group. researchgate.netnih.gov
Installation and Selective Protection of Amino and Carboxyl Functionalities
The selective protection of the α- and β-amino groups, as well as the carboxyl group, is fundamental to the synthesis of Fmoc-Dap(Mtt)-OMe. This requires the use of orthogonal protecting groups that can be removed under different conditions.
Nα-Fmoc Group Introduction Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its base lability. researchgate.netnih.gov The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride or Fmoc-O-succinimide (Fmoc-OSu). rsc.orgd-nb.info An efficient method involves the use of Fmoc-chloride in an aqueous-ethanolic solution at elevated temperatures, followed by acidification to precipitate the N-Fmoc protected amino acid. rsc.org Alternatively, N-benzyloxycarbonyl (Cbz) protected amino acid esters can be converted to their N-Fmoc counterparts in a one-pot reaction using Fmoc-OSu in the presence of a palladium catalyst. d-nb.info
Carboxyl Methyl Esterification Procedures
The protection of the carboxylic acid as a methyl ester is a common strategy in amino acid chemistry. nih.gov For Fmoc-protected amino acids, which are sensitive to basic conditions, esterification must be carried out under mild conditions to avoid deprotection of the Fmoc group. nih.govnih.gov
One method involves dissolving the Fmoc-protected amino acid in dichloromethane (B109758) (DCM) with N,N-diisopropylethylamine (DIPEA), followed by the addition of methyl iodide (MeI). nih.gov Another approach for acid-resistant Fmoc amino esters is the use of thionyl chloride (SOCl₂) in methanol (B129727) at low temperatures. nih.gov For acid-sensitive derivatives, esterification can be challenging, but methods using calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis have been explored, suggesting avenues for selective ester manipulation. nih.gov In some synthetic routes, the ester cleavage is performed using lithium iodide (LiI) in ethyl acetate (B1210297), which avoids the racemization often observed with lithium hydroxide (B78521) hydrolysis. acs.org
Reaction Conditions and Optimization for Synthesis of this compound
A key step is the conversion of a protected serine derivative into a Weinreb-Nahm amide, which can then be reduced to the corresponding aldehyde. mdpi.comnih.gov For example, Nα-Fmoc-O-tert-butyl-D-serine can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to form the Weinreb amide in high yield without the need for chromatography. nih.gov The subsequent reduction to the aldehyde is typically achieved using a mild reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov
The reductive amination step to introduce the second amino group is often carried out using an amine or arylsulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(O-iPr)₄), followed by reduction with sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.govresearchgate.net This method provides the protected 2,3-diaminopropanol intermediates in good yields. researchgate.net
The following table summarizes the key transformations and typical reagents used in the synthesis of protected diaminopropanoic acid derivatives.
| Transformation | Reagents and Conditions | Precursor | Product |
| Weinreb Amide Formation | N,O-dimethylhydroxylamine hydrochloride, HOBt, DIC, DIEA, DCM nih.gov | Nα-Fmoc-O-tert-butyl-D-serine | Weinreb-Nahm amide of protected serine |
| Aldehyde Synthesis | LiAlH₄, THF nih.gov | Weinreb-Nahm amide | Protected α-amino aldehyde |
| Reductive Amination | Amine/sulfonamide, Ti(O-iPr)₄, NaBH₃CN, EtOH researchgate.net | Protected α-amino aldehyde | Protected 2,3-diaminopropanol |
| Nα-Fmoc Protection | Fmoc-Cl, water/ethanol rsc.org | Amino acid | N-Fmoc amino acid |
| Nβ-Mtt Protection | Mtt-Cl, base | Diamino acid derivative | Nβ-Mtt protected diamino acid derivative |
| Methyl Esterification | MeI, DIPEA, DCM nih.gov | Fmoc-amino acid | Fmoc-amino acid methyl ester |
Solvent Systems and Temperature Control
The selection of an appropriate solvent system is critical for ensuring the solubility of reactants and facilitating efficient reaction kinetics during the synthesis of peptides incorporating this compound. The most commonly employed solvents in Fmoc-based SPPS are polar aprotic solvents.
N,N-Dimethylformamide (DMF): DMF is the most prevalent solvent used for both the coupling and deprotection steps in Fmoc SPPS. vulcanchem.comrsc.org It effectively solvates the growing peptide chain and the resin, which is essential for reaction efficiency. The removal of the Fmoc group is typically carried out using a solution of piperidine (B6355638) in DMF. nih.gov
Dichloromethane (DCM): DCM is frequently used, particularly during the selective removal of the acid-labile Mtt group. vulcanchem.comsigmaaldrich.com It is also used for washing the resin between synthetic steps to remove excess reagents and by-products. rsc.org
N-Methyl-2-pyrrolidone (NMP): NMP serves as an alternative to DMF and is sometimes preferred for its ability to disrupt peptide aggregation, which can hinder synthetic efficiency. rsc.orgpeptide.com
Control of temperature is a key parameter in chemical synthesis. For the synthetic steps involving this compound within SPPS, reactions are generally conducted at ambient or room temperature. rsc.orgresearchgate.net This condition is typically sufficient to achieve complete reaction without promoting side reactions or the degradation of sensitive functional groups.
Catalyst and Reagent Selection
The success of incorporating this compound into a peptide sequence hinges on the careful selection of coupling and deprotection reagents. The choice of coupling reagent is particularly important, as research on the related compound Fmoc-Dab(Mtt)-OH has shown a propensity for rapid lactamization, a side reaction that can significantly reduce coupling efficiency. vulcanchem.comresearchgate.net
Coupling Reagents: These reagents activate the carboxylic acid group of the incoming amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide.
Carbodiimides: Diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a common activating agent. rsc.org
Onium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used for their ability to promote rapid coupling and suppress racemization. nih.govsigmaaldrich.com
Specialized Reagents: To overcome challenges like lactamization, specific coupling reagents may be employed. For instance, DEPBT (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to improve the incorporation of similar amino acids that are prone to this side reaction. vulcanchem.comresearchgate.netbapeks.com
Deprotection Reagents: The orthogonal nature of this compound requires distinct reagents for the selective removal of its protecting groups.
Fmoc Group Removal: The Fmoc group is reliably cleaved under basic conditions, most commonly with a 20% solution of piperidine in DMF. vulcanchem.comnih.govrsc.org
Mtt Group Removal: The Mtt group is highly sensitive to acid and can be selectively removed while other acid-labile groups (like Boc) and the resin linkage remain intact. This is typically achieved using a solution of 1-3% Trifluoroacetic acid (TFA) in DCM. sigmaaldrich.comnih.gov The addition of a scavenger, such as Triisopropylsilane (B1312306) (TIS), is common practice to prevent side reactions from the liberated trityl cation. nih.gov
| Reagent Class | Specific Reagent | Function |
|---|---|---|
| Coupling Reagents | DIC / HOBt | Activates carboxylic acid for amide bond formation. rsc.org |
| HBTU / PyBOP | Highly efficient activation, suppresses side reactions. nih.govsigmaaldrich.com | |
| DEPBT | Improves coupling efficiency for structures prone to lactamization. researchgate.net | |
| Acetyl Imidazole | Used for acetylation of the free amine after Mtt deprotection. nih.gov | |
| Deprotection Reagents | Piperidine in DMF (20%) | Removes the base-labile Fmoc group. vulcanchem.comrsc.org |
| TFA in DCM (1-3%) with TIS | Selectively removes the acid-labile Mtt group. sigmaaldrich.comnih.gov |
Methodologies for Analytical Verification of this compound Purity and Structure
Ensuring the purity and verifying the structural integrity of this compound are essential prerequisites for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Techniques for Purity Assessment
Chromatography is a fundamental tool for separating components of a mixture, making it ideal for assessing the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of this compound and related peptide intermediates. nih.govlgcstandards.com The method separates the compound from any impurities, and the purity level is quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment. ruifuchemical.com The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developed in a suitable mobile phase. The presence of a single spot indicates a high degree of purity.
Spectroscopic Methodologies for Structural Elucidation (Excluding Specific Data)
Spectroscopic methods are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful tools for verifying the identity of this compound and peptide intermediates during synthesis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the unambiguous confirmation of the compound's connectivity and stereochemistry. ruifuchemical.com
| Methodology | Technique | Purpose |
|---|---|---|
| Chromatography | HPLC | Quantitative purity assessment. lgcstandards.com |
| TLC | Qualitative purity assessment and reaction monitoring. ruifuchemical.com | |
| Spectroscopy | MS (LC-MS, MALDI) | Confirmation of molecular weight and identity. rsc.org |
| NMR | Detailed structural elucidation and confirmation. ruifuchemical.com |
Integration of Fmoc Dap Mtt Ome into Peptide Synthesis Frameworks
Considerations for Solution-Phase Peptide Synthesis (LPPS)
While Fmoc-Dap(Mtt)-OMe is predominantly used in solid-phase synthesis, its principles can be adapted for solution-phase peptide synthesis (LPPS). In LPPS, all reactants are dissolved in a suitable organic solvent. The main advantage of LPPS is the ability to purify and characterize intermediates at each step, which can be crucial for ensuring the quality of the final peptide.
However, the challenges associated with this compound, particularly the intramolecular lactam formation, persist and may even be exacerbated in solution. rsc.orgresearchgate.net Without the pseudo-dilution effect provided by the solid support in SPPS, the propensity for intramolecular side reactions can be higher.
Key considerations for using this compound in LPPS include:
Solubility : The solubility of the growing peptide chain can become a significant issue as it elongates. Careful selection of solvents is necessary to maintain the homogeneity of the reaction mixture.
Control of Side Reactions : Just as in SPPS, the choice of coupling reagents and reaction conditions is critical to minimize lactam formation. Low temperatures and optimized reagent concentrations can help favor the desired intermolecular coupling over the intramolecular side reaction.
Due to these complexities, the use of this compound in multi-step solution-phase synthesis is less common than in SPPS. It is more likely to be employed for the synthesis of short peptide fragments that are later coupled together in a hybrid solid-phase/solution-phase approach.
Challenges and Mitigation Strategies during Peptide Chain Elongation
The incorporation of this compound is often just the first step in a series of modifications. Challenges can arise not only during its initial coupling but also during the subsequent elongation of the peptide chain.
The primary and most significant side reaction involving Fmoc-Dap(Mtt)-OH is its rapid conversion to a six-membered lactam. rsc.orgresearchgate.netbapeks.com This intramolecular cyclization is catalyzed by the reagents used for coupling and occurs in competition with the desired amide bond formation with the resin-bound peptide.
Mechanism of Lactam Formation: The process is initiated by the activation of the carboxyl group of Fmoc-Dap(Mtt)-OH. The activated carboxyl group is then susceptible to nucleophilic attack. Instead of being attacked by the N-terminal amine of the peptide chain (intermolecular reaction), it is attacked by the nitrogen atom of its own Fmoc protecting group. This intramolecular reaction leads to the formation of a stable six-membered ring structure, rendering the building block incapable of coupling.
Studies have shown that this lactamization occurs rapidly under various standard coupling conditions. rsc.orgresearchgate.net The preincubation of Fmoc-Dap(Mtt)-OH with coupling reagents is particularly problematic, as it allows significant time for the side reaction to occur before the resin-bound amine is introduced. bapeks.com
Mitigation Strategies:
Choice of Coupling Reagent : As discussed previously, using coupling reagents that are less prone to promoting this side reaction is crucial. DEPBT has been identified as a particularly effective reagent for suppressing lactamization. rsc.orgwikipedia.org
Avoidance of Preincubation : A preincubation-free protocol, where the amino acid and coupling reagents are added directly to the resin, is strongly recommended to minimize the time the activated amino acid spends in solution before it can react with the peptide chain. bapeks.com
Use of Multiple Couplings : Performing the coupling step multiple times with fresh reagents can help to compensate for the loss of the activated amino acid to lactamization and drive the desired reaction to completion. rsc.org
Alternative Building Blocks : In cases where lactamization remains a persistent issue, researchers may consider using alternative orthogonally protected diaminopropionic acid derivatives or other amino acids that can achieve the desired chemical modification without this complication. rsc.orgresearchgate.net
By carefully selecting reagents and optimizing reaction protocols, the challenge of lactam formation can be managed, allowing for the successful integration of this compound into complex peptide synthesis.
Strategies to Enhance Incorporation Efficiency and Suppress Undesired Transformations
The primary challenge encountered during the incorporation of the Fmoc-Dap(Mtt) moiety in SPPS is the remarkably poor coupling efficiency of its carboxylic acid precursor, Fmoc-Dap(Mtt)-OH. rsc.org Research has demonstrated that this inefficiency is caused by a rapid intramolecular cyclization reaction that occurs upon activation of the carboxyl group, leading to the formation of a stable six-membered lactam. researchgate.net This undesired transformation consumes the activated amino acid, preventing its effective coupling to the growing peptide chain on the solid support.
This lactamization side reaction is highly efficient and occurs with various common coupling reagents used in SPPS. rsc.org The process involves the nucleophilic attack of the β-amino group, protected by the Mtt group, on the activated α-carboxyl group.
Key Research Findings on Coupling Efficiency:
Studies have systematically investigated the coupling of Fmoc-Dap(Mtt)-OH under different conditions to identify methods to suppress lactam formation and improve incorporation. It was found that standard coupling protocols often result in complete or near-complete conversion to the undesired lactam. However, specific strategies can mitigate this issue.
One successful approach involves utilizing the coupling reagent 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) without a pre-activation step. researchgate.net By adding the coupling reagent directly to the resin-bound amine along with the Fmoc-Dap(Mtt)-OH, the rate of the desired intermolecular coupling can be made competitive with the intramolecular lactam formation. Even with this optimized protocol, multiple couplings may be necessary to achieve complete incorporation. researchgate.netrsc.org
| Coupling Reagent | Activation/Coupling Protocol | Observed Outcome | Reference |
|---|---|---|---|
| HBTU/DIPEA | Standard pre-activation | Extensive lactam formation, poor coupling efficiency. | researchgate.netrsc.org |
| HATU/DIPEA | Standard pre-activation | Rapid lactamization, poor coupling efficiency. | researchgate.netrsc.org |
| PyBOP/DIPEA | Standard pre-activation | Significant lactam formation. | sigmaaldrich.com |
| DEPBT | Multi-time, pre-incubation-free protocol | Complete incorporation achieved, though procedure can be tedious. | researchgate.netrsc.org |
Due to the costly and time-consuming nature of these specialized protocols, researchers sometimes suggest using alternative, more efficiently coupling, orthogonally protected Dap derivatives when possible. rsc.org
Comparative Analysis with Other Diaminopropionic Acid Derivatives in SPPS
Comparison with Fmoc-Dap(Boc)-OH and Fmoc-Dap(Dde)-OH
Fmoc-Dap(Boc)-OH and Fmoc-Dap(Dde)-OH are two of the most common alternatives to the Mtt-protected version. Their primary distinction lies in the nature of their side-chain protecting groups, which dictates their orthogonality relative to the Nα-Fmoc group and other side-chain protecting groups.
Fmoc-Dap(Boc)-OH : The Boc group is stable to the piperidine (B6355638) used for Fmoc removal but is cleaved under strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA), similar to other tBu-based protecting groups. sigmaaldrich.com This makes it non-orthogonal to a standard acid-cleavable linker and tBu-protected residues (e.g., Asp(OtBu), Ser(tBu)). Its key advantage is the lack of the lactamization side reaction seen with Fmoc-Dap(Mtt)-OH, leading to straightforward and efficient incorporation using standard coupling methods.
Fmoc-Dap(Dde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers a different orthogonal scheme. It is stable to both piperidine and TFA but is selectively removed by treatment with dilute hydrazine (B178648) in DMF. sigmaaldrich.com This allows for the unmasking of the β-amino group on-resin while all other Fmoc, Boc, and tBu groups remain intact, making it ideal for the synthesis of branched or cyclic peptides where site-specific modification is required mid-synthesis. sigmaaldrich.com Like the Boc-protected version, Fmoc-Dap(Dde)-OH generally incorporates without the complications of lactam formation. nih.gov
| Derivative | Side-Chain Protecting Group | Deprotection Condition | Orthogonality | Incorporation Challenges | Reference |
|---|---|---|---|---|---|
| Fmoc-Dap(Mtt)-OH | Mtt (4-methyltrityl) | Mild acid (e.g., 1-5% TFA in DCM) | Orthogonal to Fmoc, Boc, tBu, and Dde groups. | Severe lactam formation upon activation. | researchgate.netresearchgate.netrsc.org |
| Fmoc-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., >50% TFA) | Orthogonal to Fmoc and Dde groups. | Generally efficient incorporation. | sigmaaldrich.com |
| Fmoc-Dap(Dde)-OH | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc, Boc, tBu, and Mtt groups. | Generally efficient incorporation. | sigmaaldrich.comnih.gov |
Evaluation of Steric Hindrance and Reactivity Profiles of Analogous Mtt-Protected Derivatives
The trityl family of protecting groups, including Mtt, is characterized by significant steric bulk. This steric hindrance can influence both the coupling reaction and the deprotection kinetics. researchgate.netwiley-vch.de
The reactivity of the Mtt group itself is defined by its sensitivity to acid. It is designed to be "hyper-acid-labile," allowing for its removal with very dilute acid (e.g., 1-3% TFA in DCM), often in the presence of a cation scavenger like triisopropylsilane (B1312306) (TIS). nih.gov This delicate reactivity profile allows for selective deprotection without cleaving the peptide from acid-labile resins or removing less sensitive protecting groups like Boc.
A comparison with related trityl groups is instructive:
Mmt (4-methoxytrityl) : The Mmt group is even more acid-labile than Mtt and can be removed under milder conditions, such as acetic acid/trifluoroethanol/DCM mixtures. sigmaaldrich.com It is preferred when the removal of Mtt proves difficult or requires conditions that risk other protecting groups.
Trt (Trityl) : The parent Trt group is less acid-labile than Mtt and requires stronger acidic conditions for removal, making its orthogonality with Boc and tBu groups less reliable.
The steric hindrance and fine-tuned acid lability of the Mtt group are its defining features. While the steric bulk presents a potential challenge for coupling, it is the electronic effect that enables its lability and facilitates its use in orthogonal protection schemes. However, in the specific case of Fmoc-Dap(Mtt)-OH, the proximity and nucleophilicity of the Mtt-protected β-amino group lead to the dominant and problematic lactamization pathway. rsc.org
| Protecting Group | Relative Steric Hindrance | Relative Acid Lability | Typical Deprotection Reagent | Reference |
|---|---|---|---|---|
| Mtt (4-methyltrityl) | High | High (Hyper-acid-labile) | 1-5% TFA in DCM | researchgate.netnih.gov |
| Mmt (4-methoxytrityl) | High | Very High | AcOH/TFE/DCM | sigmaaldrich.com |
| Trt (trityl) | High | Moderate | Stronger acid conditions | wiley-vch.de |
| Boc (tert-butyloxycarbonyl) | Moderate | Low | >50% TFA in DCM | sigmaaldrich.com |
Orthogonal Deprotection Strategies and Kinetics Involving Fmoc Dap Mtt Ome
Nα-Fmoc Deprotection Chemistry in Peptide Synthesis
The Fmoc group is the cornerstone of one of the most common strategies in SPPS due to its stability in acidic conditions and its clean, rapid removal by a mild base. altabioscience.com This allows for the iterative deprotection of the N-terminal amine and subsequent coupling of the next amino acid in the sequence, while acid-labile side-chain protecting groups (like Mtt) remain intact. altabioscience.comiris-biotech.de
Mechanism of Piperidine-Mediated Deprotection
The removal of the Fmoc group is typically accomplished using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov The mechanism proceeds via a two-step E1cB (unimolecular conjugate base elimination) reaction. rsc.org
Proton Abstraction: Piperidine, a secondary amine base, abstracts the relatively acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govpeptide.com
β-Elimination: This abstraction forms a carbanion intermediate, which is stabilized by the aromatic fluorene system. The intermediate then rapidly undergoes β-elimination, releasing carbon dioxide and a highly reactive electrophile known as dibenzofulvene (DBF). altabioscience.comrsc.orgpeptide.com
Scavenging: The liberated DBF is immediately trapped by the excess piperidine present in the reaction mixture. peptide.com This scavenging step is crucial as it forms a stable dibenzofulvene-piperidine adduct, preventing the DBF from undergoing polymerization or reacting with the newly deprotected N-terminal amine of the peptide chain. nih.govpeptide.com
The formation of this adduct can be monitored by UV spectrophotometry (typically around 301 nm) to track the progress of the deprotection reaction. rsc.orgwikipedia.org
Factors Influencing Deprotection Rate and Completeness
Several factors can affect the efficiency and speed of Nα-Fmoc deprotection:
Basicity and Nucleophilicity of the Amine: While various bases can remove the Fmoc group, secondary amines like piperidine and piperazine (B1678402) are particularly effective because they are strong enough to abstract the proton and are excellent nucleophiles for trapping the DBF byproduct. nih.govspringernature.com Tertiary amines are slower, and while strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotect the Fmoc group very quickly, they cannot scavenge the DBF, necessitating the addition of a separate nucleophile. rsc.orgpeptide.com
Solvent: The polarity of the solvent significantly impacts the reaction rate. Deprotection is much faster in polar solvents such as DMF or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govspringernature.compublish.csiro.au
Steric Hindrance: The amino acid sequence itself can influence deprotection. Steric hindrance from bulky adjacent protecting groups or peptide aggregation (especially in longer sequences) can impede the access of the piperidine to the Fmoc group, leading to incomplete deprotection. scielo.org.mx This may require extended reaction times or multiple deprotection cycles. peptide.comscielo.org.mx
Base Concentration: A 20% (v/v) solution of piperidine in DMF is the standard and widely adopted reagent for Fmoc removal in SPPS, providing a rapid and complete reaction under typical conditions. wikipedia.orgpublish.csiro.au Lower concentrations can be used but may require longer reaction times. scielo.org.mx
Table 1: Half-life of Fmoc-Valine Deprotection with Various Bases
| Base | Concentration in DMF | Half-life (t½) |
| Piperidine | 20% | ~6-7 seconds rsc.orgpublish.csiro.au |
| Piperazine | 5% | ~30 seconds publish.csiro.au |
| Morpholine | 50% | ~1 minute publish.csiro.au |
Nβ-Mtt Selective Deprotection Methodologies
The Mtt group is valued for its high acid lability, which is significantly greater than that of other common acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt). iris-biotech.debeilstein-journals.org This allows for the selective deprotection of the Dap side-chain amine under very mild acidic conditions, preserving the Nα-Fmoc group and other acid-sensitive protecting groups on the peptide. researchgate.netcore.ac.uk This orthogonality is essential for on-resin modifications such as cyclization, branching, or the attachment of labels. iris-biotech.deresearchgate.net
Acid-Labile Nature of the Mtt Group and Optimizing Acid Concentrations
The Mtt group is cleaved by treatment with low concentrations of a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net The key to its utility is finding an "orthogonality window"—an acid concentration strong enough to remove the Mtt group efficiently without prematurely cleaving more robust acid-labile groups (e.g., Boc, tert-butyl ethers) or the peptide from an acid-sensitive resin. researchgate.netnih.gov
Commonly used conditions involve 1-3% TFA in DCM. researchgate.netresearchgate.net However, the optimal concentration can be sequence-dependent and may require adjustment to prevent unwanted side reactions. researchgate.netnih.gov In some cases, 1% TFA has been found to be insufficient for complete deprotection, while higher concentrations (e.g., 3% TFA) increase the risk of side-product formation. researchgate.netnih.gov Milder conditions using solutions of 30% hexafluoroisopropanol (HFIP) in DCM have also been identified as effective for Mtt removal while being safe for Boc groups. researchgate.netnih.gov
Role of Scavengers (e.g., Triisopropylsilane) in Mtt Removal and Cation Trapping
Upon acidic cleavage, the Mtt group is released as a stable Mtt cation. This cation is a reactive electrophile that can re-attach to nucleophilic sites on the peptide, such as the tryptophan indole (B1671886) ring, or even the newly liberated amine. To prevent this deleterious side reaction, a cation scavenger is added to the deprotection cocktail. rsc.orgsigmaaldrich.com
Triisopropylsilane (B1312306) (TIS) is the most common scavenger used for this purpose. nih.govresearchgate.netrsc.org It efficiently and irreversibly traps the Mtt cation through reductive alkylation. Typically, TIS is added at a concentration of 1-5% (v/v). researchgate.netresearchgate.netrsc.org The use of a scavenger is highly recommended to ensure clean and complete deprotection. sigmaaldrich.com One visual indicator of Mtt cleavage is the appearance of a bright yellow color from the Mtt cation; this color is quenched upon the addition of a scavenger like TIS. researchgate.netrsc.org
Solvent Systems for Mtt Deprotection (e.g., DCM/TFA mixtures)
The choice of solvent is critical for successful Mtt deprotection. The solvent must effectively swell the resin support to allow reagents access to the peptide, while also being compatible with the acidic conditions.
DCM/TFA Mixtures: The most widely used solvent system is dichloromethane (DCM) containing a low percentage of TFA (e.g., 1-3%) and a scavenger like TIS (e.g., 2-5%). nih.govresearchgate.netresearchgate.netnih.gov This system is effective for many applications, though it may require repeated treatments (e.g., multiple washes of 2-5 minutes each) to drive the deprotection to completion. researchgate.net
Fluorinated Alcohols: Highly fluorinated, non-nucleophilic alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as excellent alternatives. researchgate.netpeptide.com Cocktails such as 30% HFIP in DCM or mixtures of DCM/HFIP/TFE/TES have been shown to effectively cleave the Mtt group, often under milder conditions than those requiring TFA, thereby enhancing orthogonality with Boc and other acid-labile groups. researchgate.netnih.govsigmaaldrich.com
Table 2: Common Reagent Cocktails for Selective Nβ-Mtt Deprotection
| Reagent Cocktail (v/v/v) | Typical Conditions | Notes | References |
| 1% TFA / 2-5% TIS / in DCM | Multiple short treatments (e.g., 9-12 x 2 min) at room temperature. | Widely used, but may be incomplete in some cases. researchgate.net | researchgate.netsigmaaldrich.com |
| 2-3% TFA / 5% TIS / in DCM | Used when 1% TFA is insufficient. | Increased risk of premature cleavage of other acid-labile groups. researchgate.netnih.gov | researchgate.netnih.gov |
| 30% HFIP / in DCM | Successive treatments (e.g., 3 x 5 min). | Mild alternative, highly orthogonal to Boc groups. | researchgate.netnih.gov |
| AcOH / TFE / DCM (1:2:7) | 1 hour at room temperature. | Milder acidic conditions, but may cause premature cleavage from highly acid-labile resins. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
On-Resin Selective Removal of Mtt in the Presence of Other Protecting Groups
The selective cleavage of the Mtt group from the side chain of a diaminopropionic acid (Dap) residue is a critical step for on-resin modifications. This process must be performed under conditions that are mild enough to avoid premature cleavage of other acid-sensitive protecting groups or the peptide from the resin. researchgate.net The Mtt group is designed to be removed by very dilute acid, a property that ensures its orthogonality to more robust, acid-labile groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc). sigmaaldrich.comiris-biotech.de
Commonly employed methods for Mtt removal involve repeated, short treatments with a solution of 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM). researchgate.netresearchgate.netnih.gov To prevent the reattachment of the released Mtt cation, a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is typically included in the deprotection cocktail. sigmaaldrich.comresearchgate.netpeptide.com The progress of the reaction can often be visually monitored by the appearance of a yellow color in the solution, which is characteristic of the Mtt cation. nih.gov
Alternative, milder conditions have also been developed to further enhance selectivity, particularly in sensitive sequences. These include the use of hexafluoroisopropanol (HFIP), either alone or in combination with other solvents. researchgate.netresearchgate.net For instance, treatment with 30% HFIP in DCM has been shown to effectively remove the Mtt group. researchgate.net The choice of deprotection conditions can be influenced by the properties of the solid support; Mtt removal from hydrophilic resins may require different conditions compared to more hydrophobic ones. peptide.com
| Reagent Cocktail | Typical Conditions | Notes | Reference |
|---|---|---|---|
| 1-3% TFA in DCM | Multiple treatments (e.g., 3-20) of 2-10 minutes each at room temperature. | Scavengers like 2-5% TIS/TIPS are highly recommended to prevent Mtt cation reattachment. | sigmaaldrich.comresearchgate.netnih.gov |
| 30% HFIP in DCM | Multiple treatments (e.g., 3 x 5 min). | A milder, non-acidic alternative that can improve selectivity. | researchgate.net |
| Acetic acid/Trifluoroethanol/DCM | Ratio of 1:2:7 for 1 hour at room temperature. | Can be effective but may risk some peptide cleavage from highly acid-labile resins. | researchgate.netnih.gov |
| TES/HFIP/TFE/DCM | Ratio of 2:1:0.5:6.5 for 1 hour. | An alternative system utilizing a silane (B1218182) scavenger with HFIP. | peptide.com |
Analytical Monitoring of Mtt Deprotection (e.g., RP-HPLC, UV spectroscopic considerations)
Monitoring the extent of Mtt deprotection is crucial to ensure complete reaction and to avoid side reactions during subsequent synthetic steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for this purpose. researchgate.netnih.gov A small aliquot of the peptidyl-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC to confirm the absence of the Mtt group. nih.gov Successful deprotection is indicated by a shift in the retention time of the peptide.
While the release of the yellow Mtt cation can be monitored by UV-Vis spectrophotometry, this method has limitations. nih.gov Research on the deprotection of the analogous Lys(Mtt) has shown that the Mtt carbocation absorbs light around 470 nm. However, the trityl (Trt) cation, which can be released from other protecting groups or the resin itself, also has a comparable absorbance. This spectral overlap can make it difficult to accurately determine the endpoint of the deprotection, especially in the final stages of the reaction when the concentration of the Mtt cation is low. researchgate.netresearchgate.netnih.gov Therefore, RP-HPLC analysis of a cleaved sample is considered a more reliable monitoring technique. nih.gov
Orthogonality with Other Common Protecting Groups in Fmoc-SPPS
The concept of orthogonality is central to the utility of Fmoc-Dap(Mtt)-OMe in complex peptide synthesis. biosynth.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others without affecting them. iris-biotech.de The Mtt group is part of the widely used Fmoc/tBu strategy, where the Fmoc group is removed by a base (e.g., piperidine), the Mtt group by very mild acid, and the tBu-based groups by strong acid. sigmaaldrich.comiris-biotech.de
| Protecting Group | Typical Cleavage Condition | Stability to Mtt Cleavage (e.g., 1% TFA) | Reference |
|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | Stable | sigmaaldrich.com |
| tBu, OtBu, Boc | ~95% TFA | Stable | sigmaaldrich.comiris-biotech.de |
| Trt (Trityl) | 1-5% TFA in DCM or AcOH/TFE/DCM | Labile; conditions can partially or fully cleave Trt. | researchgate.netnih.gov |
| Acm (Acetamidomethyl) | Mercury(II) acetate (B1210297) or Iodine | Stable | sigmaaldrich.com |
| ivDde | 2% Hydrazine (B178648) in DMF | Stable | sigmaaldrich.com |
The Mtt group exhibits excellent orthogonality with tert-butyl (tBu) based side-chain protecting groups, which are a mainstay of Fmoc-SPPS. iris-biotech.de Protecting groups such as Asp(OtBu), Glu(OtBu), Ser(tBu), and Lys(Boc) require strong acidolysis for removal, typically using a cleavage cocktail containing 95% TFA. iris-biotech.de The conditions used for Mtt removal, such as 1% TFA in DCM, are far too mild to affect these tBu-based groups. sigmaaldrich.com This robust compatibility allows for the selective deprotection of the Dap(Mtt) side chain for modification, while other residues remain fully protected, preventing unwanted side reactions. researchgate.net This strategy is fundamental for synthesizing branched peptides where a new peptide chain is initiated from the Dap side-chain amine. uq.edu.au
The unique lability of the Mtt group enables sophisticated strategies for sequential deprotection in the synthesis of complex molecules. By combining this compound with amino acids bearing other orthogonal protecting groups, specific sites can be unmasked and modified in a controlled, stepwise manner. sigmaaldrich.com
For example, a peptide could be synthesized containing a Dap(Mtt) residue, a Lys(ivDde) residue, and a Cys(Acm) residue. The synthetic strategy would be as follows:
Mtt Removal: The Mtt group is removed first using dilute TFA/DCM, allowing for a specific modification at the Dap side chain.
ivDde Removal: Subsequently, the ivDde group can be cleaved using 2% hydrazine in DMF, opening the lysine (B10760008) side chain for a second, different modification. sigmaaldrich.com
Acm Removal: Finally, after chain assembly and purification, the Acm group could be removed from cysteine to perform a final modification or cyclization. sigmaaldrich.com
This approach has been utilized to create branched peptides where Fmoc-Lys(Mtt)-OH is used to build dendritic structures by repeated deprotection and coupling steps. uq.edu.au It is also possible to pair Mtt with other highly acid-labile groups like 2-phenylisopropyl (Pip) for sequential deprotection under fine-tuned acidic conditions. nih.gov This high degree of control is essential for building precisely defined peptide conjugates, cyclized peptides, and other complex architectures.
Mechanistic Investigations of Protecting Group Removal Kinetics
Detailed kinetic studies provide a deeper understanding of deprotection reactions, allowing for the optimization of reaction conditions. Research into the removal of the Mtt group from a solid support has shown that the reaction rate can be described by zero-order kinetics. nih.gov This implies that the rate of deprotection is constant and independent of the concentration of the Mtt-protected species on the resin. This kinetic profile suggests that the reaction rate is limited by a factor other than the substrate concentration, possibly the diffusion of the reagent into the resin beads or the rate of the chemical cleavage step at the surface. Based on these findings, optimal conditions for the efficient batchwise removal of the Mtt group have been proposed to ensure completeness of the reaction. nih.gov
Advanced Applications and Derivatization Strategies of Fmoc Dap Mtt Ome in Chemical Biology and Peptide Chemistry
Construction of Branched Peptides and Multi-Antigenic Peptides
The ability to selectively unmask the β-amino group of the diaminopropionic acid (Dap) residue makes Fmoc-Dap(Mtt)-OMe an invaluable tool for creating branched peptide structures. sigmaaldrich.comsigmaaldrich.com After the linear peptide backbone is assembled using standard Fmoc solid-phase peptide synthesis (SPPS), the Mtt group can be removed. sigmaaldrich.com This exposes a unique nucleophilic site for the attachment of a second peptide chain, labels, or other molecular entities. sigmaaldrich.comiris-biotech.de
This strategy is particularly effective in the synthesis of Multi-Antigenic Peptides (MAPs). MAPs are constructs that present multiple copies of a specific peptide antigen, typically assembled on a branching lysine (B10760008) core. nih.gov The core idea is to enhance the antigenicity and immunogenicity of synthetic peptides for use in immunoassays and vaccine development. nih.gov By incorporating this compound into a peptide sequence, the Dap residue can serve as a branching point, analogous to lysine in traditional MAPs. After selective deprotection of the Mtt group, a desired antigenic peptide can be synthesized directly onto the Dap side chain, allowing for precise control over the structure and composition of the final multi-antigenic construct.
| Application | Key Feature of this compound | Resulting Structure |
| Branched Peptides | Orthogonal Mtt protection allows selective side-chain deprotection. sigmaaldrich.comsigmaaldrich.com | A second peptide or molecule is attached to the Dap side-chain. sigmaaldrich.comiris-biotech.de |
| Multi-Antigenic Peptides (MAPs) | Dap acts as a branching point for antigen presentation. | Multiple copies of an antigenic peptide are linked to a core scaffold. nih.gov |
Synthesis of Cyclic Peptides via Side-Chain to Side-Chain Cyclization
Cyclization is a widely employed strategy to impart conformational rigidity, enhance biological activity, and improve the stability of peptides against proteolysis. bachem.comrsc.orgnih.gov this compound is instrumental in facilitating side-chain to side-chain cyclization, particularly for the formation of lactam bridges. bachem.comnih.govsb-peptide.com
Amide Bond Formation for Lactam Bridge Construction
A lactam bridge is an amide bond formed between the side chain of an amino-containing amino acid and a carboxyl-containing amino acid. bachem.comsb-peptide.com In this context, the deprotected β-amino group of a Dap residue can react with the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue incorporated elsewhere in the peptide sequence. bachem.compeptide.com This intramolecular reaction, typically performed on the solid support to take advantage of the "pseudo-dilution" effect which favors intramolecular over intermolecular reactions, results in a stable cyclic peptide. nih.govpitt.edu The formation of this amide bond requires an orthogonal protection strategy where the protecting groups on the side chains of both amino acids can be removed without cleaving the peptide from the resin or deprotecting other residues. bachem.comnih.gov
Strategic Placement of this compound within Peptide Sequences for Cyclization
The success and conformational outcome of cyclization depend heavily on the strategic placement of the reactive residues within the peptide sequence. nih.govmarioschubert.ch For a side-chain to side-chain lactam bridge, this compound and a complementary residue like Fmoc-Asp(OAllyl)-OH are incorporated at specific positions (e.g., i and i+4) to promote the formation of a stable ring size and desired secondary structure, such as an α-helix. nih.govmarioschubert.ch The Mtt group on Dap and the Allyl group on Asp provide the necessary orthogonality. nih.gov After assembly of the linear peptide, the Allyl group is removed using a palladium catalyst, and the Mtt group is subsequently cleaved with dilute trifluoroacetic acid (TFA). nih.gov The now-free side chains can be coupled using standard peptide coupling reagents like PyBOP to form the lactam bridge. nih.gov
| Cyclization Step | Reagents/Conditions | Protecting Group Involved |
| Linear Peptide Assembly | Standard Fmoc-SPPS | Fmoc (α-amine), Mtt (Dap side-chain), Allyl (Asp side-chain), etc. nih.gov |
| Allyl Deprotection | Pd(PPh₃)₄, scavenger (e.g., Me₂N·BH₃) nih.gov | Allyl |
| Mtt Deprotection | Dilute TFA in DCM (e.g., 2%) nih.gov | Mtt |
| On-Resin Cyclization | Coupling reagents (e.g., PyBOP, HOBt, NMM) nih.gov | N/A (forms amide bond) |
| Final Cleavage/Deprotection | Concentrated TFA cocktail nih.gov | Resin linkage, tBu, Boc, etc. |
Incorporation into Peptidomimetics and Non-Peptide Scaffolds
The versatility of the Dap side chain, unmasked from its Mtt protection, extends to the synthesis of peptidomimetics and the functionalization of non-peptide structures. pitt.edunih.govnih.gov
Synthesis of Arginine Mimetics via Guanidinylation of Dap Side Chain
Arginine is crucial for many biological recognition events, but its flexible side chain can be entropically unfavorable for binding. nih.gov Arginine mimetics with functional groups positioned closer to the guanidinium (B1211019) head can offer enhanced affinity and specificity. nih.govnih.gov A powerful strategy involves using this compound as a precursor. nih.gov After the peptide is synthesized and the Mtt group is removed, the exposed primary amine on the Dap side chain can be guanidinylated on the solid phase using a suitable reagent, such as N,N'-di-Boc-N''-triflylguanidine. nih.gov This creates a residue that mimics arginine. Furthermore, by coupling another Fmoc-amino acid to the Dap side chain before guanidinylation, α-functionalized arginine mimetics can be created, introducing specific stereochemistry and functionality adjacent to the guanidinium group to modulate protein binding. nih.govnih.gov
Development of Functionalized Bis-Peptides
This compound and similar orthogonally protected amino acids are key building blocks in the synthesis of complex, functionalized macromolecules like bis-peptides. pitt.edu These are oligomeric, diketopiperazine-based peptidomimetics designed to mimic protein secondary structures, such as α-helices, for inhibiting protein-protein interactions. pitt.edu The synthesis of these scaffolds often requires the selective derivatization of multiple sites. By incorporating residues like Fmoc-Dap(Mtt)-OH or Fmoc-Dab(ivDde)-OH, specific amines can be unmasked on-resin for macrocyclization or the attachment of functional groups, demonstrating the critical role of orthogonal protection schemes in constructing these advanced peptidomimetic architectures. pitt.edu
Preparation of Functionalized Polymers (e.g., N-substituted L-2,3-diaminopropionic acid polymers)
The synthesis of functionalized polymers using this compound has led to the development of novel materials with tailored properties for applications in material science and biomedicine. chemimpex.com A notable example is the creation of N-substituted L-2,3-diaminopropionic acid (DAPEG) polymers. researchgate.netdntb.gov.uanih.gov These peptidomimetics are constructed from repeating diaminopropionic acid units where the side chains are modified, often with functionalized oxa acids, allowing for precise control over the polymer's length and physicochemical properties. researchgate.net
The synthesis of DAPEG polymers typically involves solid-phase methods. nih.gov For instance, a main chain of Fmoc-O2Oc-[Dap(Mtt)]n-O2Oc-R can be assembled on an automated microwave peptide synthesizer. nih.gov The use of Fmoc-L-Dap(Mtt)-OH allows for the iterative addition of diaminopropionic acid residues. nih.govmdpi-res.com Following the assembly of the desired polymer backbone, the Mtt group on the Dap side chains can be selectively removed to allow for further functionalization. This strategy has been employed to create libraries of compounds for screening purposes, such as in the development of fluorogenic substrates for proteases. researchgate.net Research has shown that polymers of functionalized L-2,3-diaminopropionic acid can act as efficient vehicles for the delivery of active enzymes into cells. researchgate.net
| Polymer Type | Monomer Used | Key Feature | Potential Application |
| DAPEG Polymers | Fmoc-L-Dap(Mtt)-OH | N-substituted L-2,3-diaminopropionic acid residues | Gene delivery, DNA binding agents researchgate.netnih.gov |
| Peptidomimetics | Fmoc-Dap(Mtt)-OH | Repeating diaminopropionic acid units | Fluorogenic protease substrates researchgate.net |
Innovations, Challenges, and Future Perspectives in the Utilization of Fmoc Dap Mtt Ome
Continuous Methodological Improvements in Coupling and Deprotection
The successful incorporation of Fmoc-Dap(Mtt)-OH and its subsequent selective deprotection are pivotal for its effective use in Solid-Phase Peptide Synthesis (SPPS). However, research has revealed significant challenges, primarily the propensity of the activated Fmoc-Dap(Mtt)-OH to undergo rapid intramolecular cyclization to form a stable six-membered lactam. rsc.orgnih.govbapeks.com This side reaction deactivates the amino acid, leading to poor coupling efficiency and incomplete peptide chain elongation. rsc.orgnih.gov
To address this, significant research has focused on optimizing coupling conditions. Standard coupling reagents can be ineffective, but studies have shown that 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) can achieve complete incorporation. rsc.orgnih.govwikipedia.org The key to success with DEPBT is a multi-time, preincubation-free protocol. rsc.orgnih.gov Pre-activating the Fmoc-Dap(Mtt)-OH with the coupling reagent before addition to the resin-bound peptide must be avoided, as this period allows for significant lactam formation. Instead, adding the reagents separately and without delay minimizes the side reaction. Other powerful coupling reagents like PyClocK in the presence of HOAt have also been utilized to improve the coupling of the related Fmoc-Dap(Mtt)-OH. nih.gov
For deprotection, the Mtt group is designed to be removed under mild acidic conditions that leave other acid-labile groups, such as tert-butyl (tBu) and Boc, intact. researchgate.netsigmaaldrich.comnih.gov The standard condition involves treatment with a low concentration of trifluoroacetic acid (TFA), typically 1-2%, in dichloromethane (B109758) (DCM). peptide.comnih.gov The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS), is crucial to quench the reactive trityl cation released during cleavage, preventing side reactions like reattachment to the peptide. nih.govpeptide.comnih.gov The progress of the deprotection can often be visually monitored by the intense yellow color of the Mtt cation in the acidic solution. iris-biotech.de
Considerations for Automated Peptide Synthesis Platforms
The integration of Fmoc-Dap(Mtt)-OMe into automated peptide synthesis platforms, including microwave-assisted and continuous-flow systems, presents both opportunities and challenges. Automation offers increased throughput and reproducibility, but the unique chemical properties of this building block require careful consideration in protocol design.
The primary challenge is the lactamization side reaction during the coupling step. rsc.orgnih.gov In automated synthesizers, where reagents are often pre-activated in solution before being delivered to the reaction vessel, standard protocols can exacerbate this issue. Therefore, programming must be adjusted to avoid pre-activation intervals for Fmoc-Dap(Mtt)-OH. rsc.orgnih.gov This might involve creating a specific method for this residue that ensures the coupling reagent and the amino acid are delivered to the resin in rapid succession.
The kinetics of Mtt deprotection also require attention. While automated systems can precisely control reaction times and reagent delivery, the deprotection of Mtt can sometimes be sluggish or incomplete, especially within complex or aggregating peptide sequences. researchgate.netnih.gov Protocols may need to incorporate multiple, short deprotection steps (e.g., 3 x 10 minutes) rather than a single longer one to ensure complete removal. researchgate.net In continuous-flow systems, real-time monitoring, for instance via UV-Vis spectroscopy of the released Mtt cation, can allow for dynamic control over the deprotection time, ensuring completion without unnecessary exposure to acidic conditions. sigmaaldrich.com However, this can be complicated by the fact that other trityl groups (if present) also absorb in a similar region. researchgate.net
Aspects of Green Chemistry in this compound Application
The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing peptide synthesis. silicycle.comrsc.orgnumberanalytics.comfatfinger.io The application of this compound is being re-evaluated through this lens, with a focus on minimizing solvent usage and developing more environmentally friendly deprotection methods.
Reduction of Solvent Usage and Reagent Waste
Traditional solid-phase peptide synthesis is notorious for its high consumption of solvents, particularly reprotoxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Continuous flow SPPS platforms offer a promising avenue for reducing solvent usage compared to batch synthesis. nih.gov Furthermore, optimizing protocols to use the minimum necessary volume for washes and reactions directly contributes to waste reduction. silicycle.com For this compound, avoiding failed coupling steps through optimized protocols (as discussed in 6.1) is a key green strategy, as it prevents the waste of the expensive building block and the solvents and reagents required for recoupling attempts.
Development of More Environmentally Benign Deprotection Conditions
A significant focus of green chemistry in this context is finding alternatives to the halogenated solvent DCM, which is commonly used for Mtt deprotection. rsc.org Recent studies have identified greener solvent systems that are effective for this purpose. A mixture of ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN) (1:1) with 2% TFA and 2% TIS has been shown to be an efficient and more environmentally benign alternative for removing the Mtt group. researchgate.net
Another approach involves replacing TFA with milder or less hazardous reagents. The use of highly fluorinated alcohols, such as hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol, offers a milder alternative for detritylation. researchgate.netnih.gov For instance, successive treatments with 30% HFIP in DCM can effectively remove the Mtt group while being orthogonal to more robust acid-labile protecting groups. researchgate.netnih.gov Additionally, photocatalytic methods for cleaving trityl groups under pH-neutral conditions are emerging, which eliminate the need for acidic reagents altogether, representing a significant step forward in green deprotection strategies. organic-chemistry.org
Development of Novel Orthogonal Protecting Groups for Diaminopropionic Acid
The challenges associated with Fmoc-Dap(Mtt)-OH have spurred research into alternative and improved orthogonal protecting groups for the side chain of diaminopropionic acid (Dap) and other diamino acids. researchgate.netsigmaaldrich.compeptide.com The goal is to develop groups with fine-tuned lability, improved coupling efficiency, and enhanced orthogonality.
Exploration of Mtt Analogues and Alternative Acid-Labile Groups
The acid lability of trityl-based protecting groups can be modulated by introducing electron-donating or withdrawing substituents on the phenyl rings. iris-biotech.denih.gov This principle has led to the development of a suite of trityl analogues with a spectrum of acid sensitivities.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Condition |
| Trityl | Trt | Less Labile | >50% TFA |
| Methyltrityl | Mtt | Medium Lability | 1-2% TFA in DCM |
| Methoxytrityl | Mmt | More Labile | 1% TFA in DCM; Acetic Acid/TFE/DCM |
This table provides a simplified comparison of common trityl-type protecting groups.
The 4-methoxytrityl (Mmt) group is a close analogue of Mtt that is even more sensitive to acid. sigmaaldrich.comiris-biotech.de It can be removed under very mild conditions, such as with acetic acid/trifluoroethanol (TFE)/DCM, which can be advantageous when working with exceptionally acid-sensitive peptide sequences or resins. peptide.com However, its extreme lability requires careful handling during coupling steps. sigmaaldrich.com
Beyond trityl analogues, other acid-labile groups have been explored for Dap protection. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group, for example, offers rapid cleavage under mild TFA conditions and shows excellent orthogonality with the Fmoc/tBu strategy. Other protecting groups that offer different orthogonal removal strategies include:
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved with hydrazine (B178648), offering orthogonality to both acid- and base-labile groups. sigmaaldrich.comiris-biotech.de
Alloc (Allyloxycarbonyl): Removed by palladium(0) catalysis, providing another layer of orthogonality. sigmaaldrich.com
Boc (tert-Butoxycarbonyl): A standard acid-labile group, often used for the side-chain protection of Dap in Fmoc chemistry [Fmoc-Dap(Boc)-OH], though it lacks the hyper-lability of the Mtt group. peptide.commdpi.com
The continuous development of these and other novel protecting groups is expanding the synthetic chemist's toolkit, enabling the creation of increasingly complex and functional peptide-based molecules.
Investigation of Hydrazine-Labile Protecting Groups for Dap
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence and structure. The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is a cornerstone of modern peptide chemistry. biosynth.com While the methyltrityl (Mtt) group of this compound is prized for its lability under mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane), an alternative strategy involves the use of hydrazine-labile protecting groups for the side-chain amino functionality of diaminopropionic acid (Dap). sigmaaldrich.comiris-biotech.de This approach introduces an additional layer of orthogonality, enabling complex synthetic routes, such as on-resin cyclization or side-chain modifications, separate from both the base-labile Fmoc removal and the acid-labile cleavage from the resin. peptide.com
The most prominent hydrazine-labile protecting groups employed for the side-chain amino groups of amino acids like Dap are the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups. sigmaaldrich.com These groups are stable to the piperidine (B6355638) solutions used for N-terminal Fmoc deprotection and the strong acids (e.g., 95% TFA) used for final peptide cleavage from most solid supports. iris-biotech.desigmaaldrich.com Their selective removal is typically achieved using a 2% hydrazine solution in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich.com
The primary advantage of this Fmoc/hydrazine orthogonal strategy is the ability to unmask the Dap side-chain amine at a specific point during the synthesis while the peptide remains anchored to the solid support and fully protected at other sites. This allows for site-specific modifications, such as:
On-resin cyclization: Creating head-to-tail or side-chain-to-side-chain cyclic peptides. sigmaaldrich.compeptide.com
Branched peptide synthesis: Building peptide chains off the Dap side chain. sigmaaldrich.com
Conjugation: Attaching labels, such as fluorescent dyes or other moieties, to the Dap residue. peptide.com
However, the use of hydrazine is not without its challenges. A significant consideration is that hydrazine is capable of cleaving the N-terminal Fmoc group. sigmaaldrich.compeptide.com To circumvent this, the N-terminus of the peptide is typically protected with a Boc group prior to Dde or ivDde removal. This can be done by incorporating the final amino acid as a Boc-protected derivative or by treating the N-terminal free amine with Boc anhydride (B1165640) after the final Fmoc deprotection. sigmaaldrich.comsigmaaldrich.com Furthermore, issues such as the premature loss of the Dde group and its potential migration to the N-terminal α-nitrogen have been reported, although the ivDde group was developed to mitigate these problems due to its increased steric hindrance. peptide.com
The table below summarizes the properties of key protecting groups used for the Dap side chain, highlighting their orthogonality.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Primary Use Case |
|---|---|---|---|---|
| Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) sigmaaldrich.comiris-biotech.de | Piperidine, Hydrazine sigmaaldrich.com | Orthogonal to Fmoc/tBu and Hydrazine-labile groups. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.com | TFA, Piperidine sigmaaldrich.com | Orthogonal to Fmoc/tBu and acid-labile groups. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF sigmaaldrich.com | TFA, Piperidine; more stable than Dde. peptide.com | Similar to Dde, but with reduced risk of side reactions. |
Future Research Directions in the Synthetic Utility of this compound
The unique positioning of the Mtt protecting group on the β-nitrogen of the diaminopropionic acid scaffold, combined with the N-α-Fmoc group and the C-terminal methyl ester, makes this compound a valuable building block for advanced synthetic chemistry. Future research is likely to focus on expanding its utility by addressing current challenges and exploring novel applications.
One key area of future investigation is the optimization of coupling conditions and the development of more robust synthetic protocols. Research on the related building block, Fmoc-Dab(Mtt)-OH (diaminobutyric acid derivative), has revealed that it can undergo rapid lactamization under various standard coupling conditions, leading to poor incorporation efficiency during SPPS. researchgate.netnih.gov Similar side reactions could potentially affect Fmoc-Dap(Mtt)-OH and its methyl ester. Therefore, future studies may focus on developing specialized coupling strategies or novel activating reagents that suppress intramolecular cyclization and maximize the yield of the desired linear peptide. Exploring alternative, more sterically hindered, or electronically modified trityl-type protecting groups could also lead to derivatives with improved coupling performance.
Another promising avenue of research lies in the application of this compound in the synthesis of highly complex, multi-functionalized peptide architectures. The triple orthogonality offered by the base-labile Fmoc group, the mild-acid-labile Mtt group, and a C-terminal ester provides a platform for sequential and site-specific modifications. Future work could involve leveraging this orthogonality to construct sophisticated molecules such as:
Topologically complex peptides: Creating bicyclic or polycyclic peptide scaffolds with precisely controlled conformations.
Peptide-drug conjugates: Using the deprotected Dap side chain as a specific attachment point for therapeutic small molecules.
Self-assembling nanomaterials: Incorporating this compound into peptide sequences designed to form well-defined nanostructures, where the Dap side chain can be functionalized post-assembly.
The development of tetra-orthogonal schemes, which might involve a combination of Fmoc, Mtt, a hydrazine-labile group, and a photolabile group on different amino acids within the same peptide, represents a frontier in peptide synthesis. researchgate.net this compound could be a critical component in such strategies, enabling chemists to build molecular constructs of unprecedented complexity. As the demand for sophisticated peptide-based tools in chemical biology, medicine, and materials science grows, the development of innovative synthetic methodologies centered around versatile building blocks like this compound will continue to be a vibrant area of research.
Q & A
Basic: What are the standard protocols for incorporating Fmoc-Dap(Mtt)-OMe into solid-phase peptide synthesis (SPPS)?
This compound is typically integrated into SPPS using Fmoc chemistry. The process involves:
- Coupling : Activate the amino acid with HATU/DIEA or PyOxP/DIC in dry DMF .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF for 10 minutes, followed by resin washing .
- Selective Mtt Removal : Treat with 1% TFA in DCM containing 2% triisopropylsilane (TIPS) to cleave the Mtt group while preserving other acid-labile protections (e.g., Trt, Pbf) .
- Orthogonal Protection : After Mtt removal, the exposed amine can be functionalized (e.g., acetylation with 1-acetylimidazole) .
Basic: How does the Mtt protecting group facilitate selective modification in peptide synthesis?
The Mtt (Methyltrityl) group is acid-labile but stable under standard Fmoc deprotection conditions (piperidine/DMF). Its selective removal with 1% TFA in DCM allows for orthogonal protection strategies, enabling site-specific modifications (e.g., branching, conjugation) without disrupting other groups like Boc or Trt . This is critical in synthesizing complex scaffolds, such as cyclic peptides or dendrimers .
Basic: What analytical methods are recommended for assessing the purity of this compound-containing peptides?
- RP-HPLC : Monitor coupling efficiency and post-deprotection purity using C18 columns with gradients of acetonitrile/water + 0.1% TFA .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, particularly after Mtt removal to detect incomplete deprotection or side reactions .
- Colorimetric Tests : Use ninhydrin or chloranil tests to verify free amines post-Mtt cleavage .
Advanced: How can researchers address low coupling efficiency of this compound in sterically hindered sequences?
Low coupling efficiency often arises from steric hindrance or poor solubility. Mitigation strategies include:
- Extended Coupling Time : Increase reaction duration to 2–4 hours .
- Double Coupling : Repeat the coupling step with fresh reagents .
- Solvent Optimization : Use DCM:DMF (1:1) to enhance resin swelling and accessibility .
- Alternative Activators : Replace HATU with PyAOP or COMU for improved activation .
Advanced: What side reactions occur during Mtt deprotection, and how can they be minimized?
Common issues include:
- Trityl Cation Trapping : The liberated trityl cation can alkylate nucleophilic residues (e.g., Trp, Met). Adding scavengers like TIPS (2% v/v) neutralizes this intermediate .
- Incomplete Deprotection : Ensure repeated TFA treatments (≥5 cycles, 5 minutes each) until the solution remains colorless .
- Resin Damage : Limit TFA exposure time to prevent resin degradation, especially with sensitive linkers (e.g., Rink amide) .
Advanced: How to design orthogonal protection schemes using this compound in branched peptides?
This compound enables branching by selectively deprotecting the δ-amine after Mtt removal. For example:
Synthesize the main chain using standard Fmoc chemistry.
Remove Mtt with 1% TFA/TIPS to expose the δ-amine.
Coucle a second amino acid or functional group (e.g., PEG spacer, fluorophore) to the δ-position .
Use orthogonal protections (e.g., Alloc, Dde) on other residues to enable sequential modifications .
Advanced: How to resolve contradictions in reported coupling yields for this compound across studies?
Discrepancies in yields often stem from:
- Resin Type : NovaPEG Rink Amide resin shows higher swelling and coupling efficiency compared to polystyrene resins .
- Activation Reagents : HATU/DIEA yields higher efficiency than DIC/Oxyma in sterically hindered environments .
- Temperature : Performing couplings at 50°C can improve kinetics for challenging sequences .
Validate protocols via RP-HPLC and adjust parameters based on real-time monitoring .
Advanced: What purification challenges arise with this compound-containing peptides, and how are they addressed?
Challenges include:
- Hydrophobicity : The Mtt group increases peptide hydrophobicity, complicating RP-HPLC separation. Use high acetonitrile gradients (60–90%) for elution .
- Aggregation : Incorporate chaotropic agents (e.g., 6 M guanidine HCl) in the mobile phase to prevent aggregation .
- Byproducts : Post-deprotection, residual TFA adducts may form. Neutralize with TIPS and lyophilize before purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
